2-Chloro-5-(trifluoromethyl)-DL-phenylalanine
CAS No.: 64134-20-9
Cat. No.: VC6976863
Molecular Formula: C10H9ClF3NO2
Molecular Weight: 267.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64134-20-9 |
---|---|
Molecular Formula | C10H9ClF3NO2 |
Molecular Weight | 267.63 |
IUPAC Name | (2S)-2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H9ClF3NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1 |
Standard InChI Key | JTZHJIFNKMMHIZ-QMMMGPOBSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a phenylalanine backbone modified at the 2- and 5-positions of the aromatic ring with chlorine and trifluoromethyl (-CF) groups, respectively. The DL designation indicates the racemic mixture of D- and L-enantiomers. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid |
SMILES | NC(Cc1cc(ccc1Cl)C(F)(F)F)C(=O)O |
InChIKey | JTZHJIFNKMMHIZ-UHFFFAOYSA-N |
PubChem CID | 17750760 |
MDL Number | MFCD06660185 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom influences electronic properties .
Spectral and Stereochemical Data
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthesis protocols for 2-chloro-5-(trifluoromethyl)-DL-phenylalanine are proprietary, its production likely involves:
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Friedel-Crafts Acylation: Introducing the trifluoromethyl group via electrophilic substitution using trifluoromethylating agents like CFX (X = Cl, Br).
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Chlorination: Direct chlorination at the 2-position using Cl or SOCl under controlled conditions.
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Racemic Resolution: Separation of D- and L-enantiomers through chiral auxiliaries or enzymatic methods.
Industrial-scale production employs continuous flow reactors to optimize yield and purity, with typical scales ranging from 1g to 10g batches .
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 2- and 5-positions requires directing groups or protective strategies.
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Fluorine Handling: Trifluoromethylation demands anhydrous conditions and specialized equipment due to the reactivity of fluorinating agents.
Applications in Medicinal Chemistry
Drug Design and Optimization
The trifluoromethyl group’s electron-withdrawing nature and lipophilicity make this compound a candidate for:
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Enzyme Inhibitors: Potentiating interactions with hydrophobic enzyme pockets.
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Proteolysis-Targeting Chimeras (PROTACs): Enhancing cellular permeability and target engagement.
Comparative Analysis with Analogues
Compound | Modification | Lipophilicity (LogP) | Metabolic Stability |
---|---|---|---|
2-Chloro-5-CF-DL-Phe | -Cl, -CF | 2.8 (estimated) | High |
3-CF-Phenylalanine | -CF at 3-position | 2.5 | Moderate |
4-NO-Phenylalanine | -NO at 4-position | 1.9 | Low |
This compound’s dual substitution offers balanced hydrophobicity and stability, outperforming monosubstituted analogs .
Supplier | Catalog Number | Purity | Packaging |
---|---|---|---|
Apollo Scientific | PC302128 | >95% | 1g, 5g, 10g |
Matrix Scientific | M-64134 | >98% | 100mg–5g |
Innex Scientific | NX56509 | >97% | 1g, 5g |
Pricing ranges from $200–$500 per gram, depending on purity and scale .
Future Directions and Research Gaps
Unexplored Biological Activities
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Antimicrobial Potential: Fluorinated aromatics often exhibit activity against Gram-positive bacteria.
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Kinase Inhibition: Screening against kinase libraries could reveal novel therapeutic targets.
Synthetic Improvements
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Enantioselective Synthesis: Developing asymmetric routes to access pure D- or L-forms.
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Green Chemistry Approaches: Reducing fluorinating agent waste via catalytic methods.
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